REACTION_CXSMILES
|
[C:1]([OH:12])(=O)[C:2]1[CH:10]=[CH:9][CH:8]=[C:4]([C:5]([OH:7])=[O:6])[CH:3]=1.[NH2:13][C:14]1C=CC=C[C:15]=1O.[OH:21][C:22]1[CH:31]=C[C:29]2[C:24](=[CH:25][CH:26]=[C:27]([C:32]([OH:34])=[O:33])[CH:28]=2)C=1.C(O[C:39](=[O:41])[CH3:40])(=O)C>CN(C)C=O>[C:22]1(=[O:21])[N:13]([C:3]2[CH:2]=[CH:10][CH:9]=[CH:8][C:4]=2[C:5]([OH:7])=[O:6])[C:39](=[O:41])[CH:40]=[CH:31]1.[C:32]([OH:34])(=[O:33])[C:27]1[CH:28]=[CH:29][CH:24]=[CH:25][CH:26]=1.[C:5]([OH:7])(=[O:6])[C:4]1[CH:8]=[CH:9][CH:10]=[CH:2][CH:3]=1.[CH:14]#[CH:15].[C:1]1(=[O:12])[NH:13][C:39](=[O:41])[CH:40]=[CH:2]1 |f:7.8|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC(C(=O)O)=CC=C1)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=C(C=CC=C1)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC1=CC2=CC=C(C=C2C=C1)C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
320 °C
|
Type
|
CUSTOM
|
Details
|
with stirring in a reactor
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Alternatively, the liquid crystalline thermoset oligomer can be prepared by a bulk polymerization process in accordance with the following procedure
|
Type
|
TEMPERATURE
|
Details
|
to reflux for a predetermined time period
|
Type
|
CUSTOM
|
Details
|
Acetic acid as a by-product and unreacted acetic anhydride are removed from the reaction mixture
|
Type
|
ADDITION
|
Details
|
Next, 4-hydroxybenzoic acid is added
|
Type
|
TEMPERATURE
|
Details
|
the reaction temperature is maintained which
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Type
|
CUSTOM
|
Details
|
to give a liquid crystal oligomer
|
Name
|
|
Type
|
product
|
Smiles
|
C1(C=CC(N1C1=C(C(=O)O)C=CC=C1)=O)=O
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)(=O)O
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)(=O)O.C#C
|
Name
|
|
Type
|
product
|
Smiles
|
C1(C=CC(N1)=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]([OH:12])(=O)[C:2]1[CH:10]=[CH:9][CH:8]=[C:4]([C:5]([OH:7])=[O:6])[CH:3]=1.[NH2:13][C:14]1C=CC=C[C:15]=1O.[OH:21][C:22]1[CH:31]=C[C:29]2[C:24](=[CH:25][CH:26]=[C:27]([C:32]([OH:34])=[O:33])[CH:28]=2)C=1.C(O[C:39](=[O:41])[CH3:40])(=O)C>CN(C)C=O>[C:22]1(=[O:21])[N:13]([C:3]2[CH:2]=[CH:10][CH:9]=[CH:8][C:4]=2[C:5]([OH:7])=[O:6])[C:39](=[O:41])[CH:40]=[CH:31]1.[C:32]([OH:34])(=[O:33])[C:27]1[CH:28]=[CH:29][CH:24]=[CH:25][CH:26]=1.[C:5]([OH:7])(=[O:6])[C:4]1[CH:8]=[CH:9][CH:10]=[CH:2][CH:3]=1.[CH:14]#[CH:15].[C:1]1(=[O:12])[NH:13][C:39](=[O:41])[CH:40]=[CH:2]1 |f:7.8|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC(C(=O)O)=CC=C1)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=C(C=CC=C1)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC1=CC2=CC=C(C=C2C=C1)C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
320 °C
|
Type
|
CUSTOM
|
Details
|
with stirring in a reactor
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Alternatively, the liquid crystalline thermoset oligomer can be prepared by a bulk polymerization process in accordance with the following procedure
|
Type
|
TEMPERATURE
|
Details
|
to reflux for a predetermined time period
|
Type
|
CUSTOM
|
Details
|
Acetic acid as a by-product and unreacted acetic anhydride are removed from the reaction mixture
|
Type
|
ADDITION
|
Details
|
Next, 4-hydroxybenzoic acid is added
|
Type
|
TEMPERATURE
|
Details
|
the reaction temperature is maintained which
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Type
|
CUSTOM
|
Details
|
to give a liquid crystal oligomer
|
Name
|
|
Type
|
product
|
Smiles
|
C1(C=CC(N1C1=C(C(=O)O)C=CC=C1)=O)=O
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)(=O)O
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)(=O)O.C#C
|
Name
|
|
Type
|
product
|
Smiles
|
C1(C=CC(N1)=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |